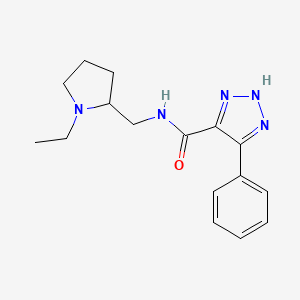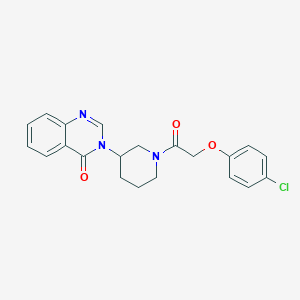
3-(1-(2-(4-氯苯氧基)乙酰基)哌啶-3-基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to the compound , often involves multiple steps, starting from basic precursors like 4-chloroaniline. These processes can include cyclization, chlorination, and substitution reactions to introduce specific functional groups or to modify the core quinazolinone structure for desired properties. For instance, the synthesis of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives as antihistamine agents demonstrates the complex synthesis routes that can be involved (Alagarsamy et al., 2014).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is critical in determining their chemical behavior and potential applications. Structural analysis often involves techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods can help elucidate the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall geometry of the compound. Such structural insights are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Quinazolinone derivatives can participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions with amines, halogens, or other nucleophiles can lead to a wide range of products with different biological activities. The chemical reactivity of these compounds is essential for their application in medicinal chemistry, where modifications to the core structure can significantly impact their therapeutic potential.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and stability, are vital for their practical application. These characteristics can affect the compound's usability in pharmaceutical formulations, its method of administration, and its shelf life. Understanding the physical properties is crucial for optimizing the compound's performance in its intended applications.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as acidity/basicity, reactivity with specific reagents, and photostability, play a significant role in their functional application. These properties can influence the compound's mechanism of action, its interaction with biological targets, and its overall efficacy and safety profile. Detailed knowledge of these chemical properties is essential for the rational design of new compounds with improved performance.
- Design and synthesis of antihistamine agents (Alagarsamy et al., 2014)
- Synthesis and antimicrobial activity of novel substituted Piperazinyl-quinazolin-3(4H)-ones (Raghavendra et al., 2008)
- Synthesis, molecular docking, and biological potentials of new quinazolinone derivatives (Mehta et al., 2019)
科学研究应用
合成和杀虫效果
已经探索了双喹唑啉-4(3H)-酮衍生物的新合成方法,包括与3-(1-(2-(4-氯苯氧基)乙酰)哌啶-3-基)喹唑啉-4(3H)-酮相关的结构,用于杀虫效果。这些化合物是通过与各种氮亲核试剂反应合成的,并通过光谱分析表征了它们的结构特征。研究表明这些新化合物具有潜在的杀虫应用(El-Shahawi et al., 2016)。
降压潜力
对具有喹唑啉环系统的哌啶衍生物进行的研究,与所讨论的化学结构密切相关,显示出潜在的降压效果。这些化合物经过合成并在自发性高血压大鼠模型中测试其诱导低血压的能力,突显了它们作为降压剂的潜力(Takai et al., 1986)。
抗菌活性
已经研究了取代喹唑啉-3(4H)-酮,包括从与感兴趣化合物类似的结构合成的衍生物,用于其抗菌和抗真菌活性。这些研究为开发利用喹唑啉骨架的新抗菌剂奠定了基础(Raghavendra et al., 2008)。
抗炎和镇痛性能
研究还集中在合成具有良好抗炎和镇痛性能的新型喹唑啉酮衍生物上。这些研究探索了喹唑啉-4(3H)-酮衍生物在治疗疼痛和炎症方面的药用潜力,展示了喹唑啉酮骨架在药物设计中的多功能性(Mosaad et al., 2010)。
抗氧化和细胞毒活性
将多酚化合物并入喹唑啉-4(3H)-酮衍生物中已被证明可以增强抗氧化和细胞毒活性。这些混合分子展示了显著的治疗特性,包括高抗氧化活性和对癌细胞系的细胞毒性,突显了喹唑啉-4(3H)-酮衍生物在癌症治疗中的潜力(Pele et al., 2022)。
属性
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWDOIXXAMZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
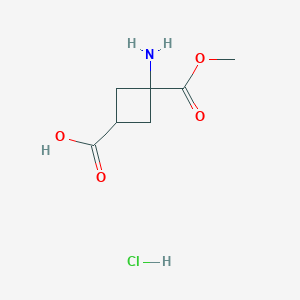

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
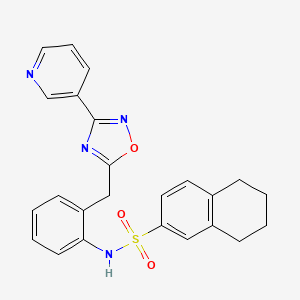
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
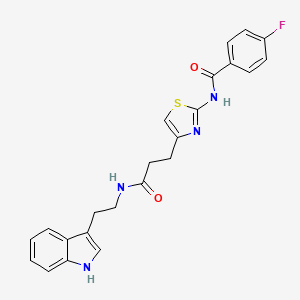
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
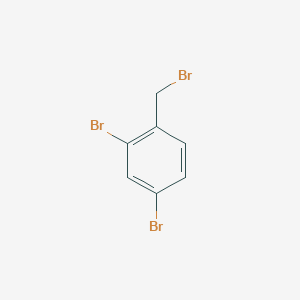

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
